5-Bromo-2-methylphenol
Overview
Description
5-Bromo-2-methylphenol is an organic compound with the molecular formula C7H7BrO. It is a brominated phenol derivative, characterized by a bromine atom and a methyl group attached to a benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Scientific Research Applications
5-Bromo-2-methylphenol is used in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as an antimicrobial agent and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Safety and Hazards
5-Bromo-2-methylphenol is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-methylphenol can be synthesized through several methods. One common approach involves the bromination of 2-methylphenol (o-cresol) using bromine in the presence of a catalyst such as iron powder . The reaction typically proceeds under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methylphenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom or modify the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-methylphenol derivatives.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: Products include dehalogenated phenols and modified aromatic rings.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methylphenol involves its interaction with biological molecules. The bromine atom and phenolic group can form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylphenol
- 4-Bromo-3-methylphenol
- 2-Bromo-3-methoxyphenol
Comparison
5-Bromo-2-methylphenol is unique due to its specific substitution pattern, which influences its reactivity and interactions. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-bromo-2-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OONJCAWRVJDVBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505631 | |
Record name | 5-Bromo-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36138-76-8 | |
Record name | 5-Bromo-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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